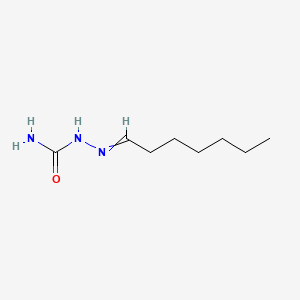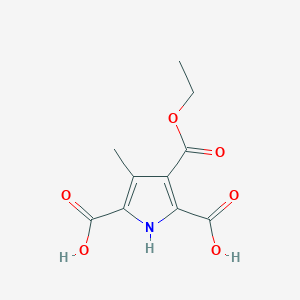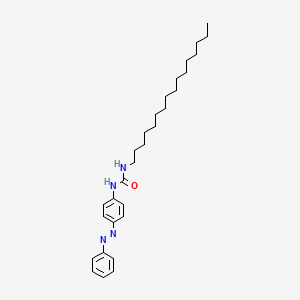
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is a synthetic organic compound with the molecular formula C29H44N4O. It is characterized by a long hexadecyl chain attached to a urea moiety, which is further connected to a phenyl ring substituted with a phenyldiazenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea typically involves the reaction of hexadecylamine with 4-phenyldiazenylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of the diazenyl group.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The diazenyl group may also participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexadecyl-3-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of a diazenyl group.
1-Hexadecyl-3-(4-aminophenyl)urea: Contains an amino group in place of the diazenyl group.
1-Hexadecyl-3-(4-methylphenyl)urea: Features a methyl group on the phenyl ring.
Uniqueness
1-Hexadecyl-3-(4-phenyldiazenylphenyl)urea is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in similar compounds with different substituents.
Propriétés
Numéro CAS |
6312-98-7 |
|---|---|
Formule moléculaire |
C29H44N4O |
Poids moléculaire |
464.7 g/mol |
Nom IUPAC |
1-hexadecyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C29H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-30-29(34)31-26-21-23-28(24-22-26)33-32-27-19-16-15-17-20-27/h15-17,19-24H,2-14,18,25H2,1H3,(H2,30,31,34) |
Clé InChI |
XBLIRWVXKYDELK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
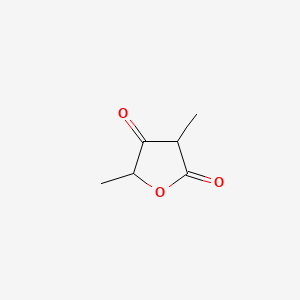
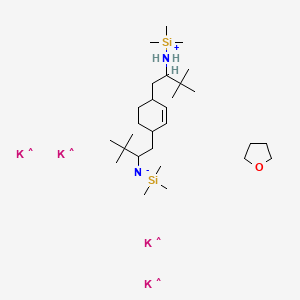

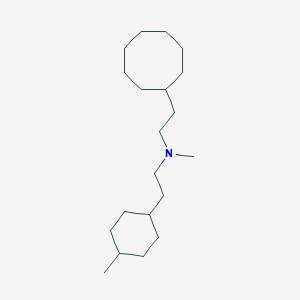
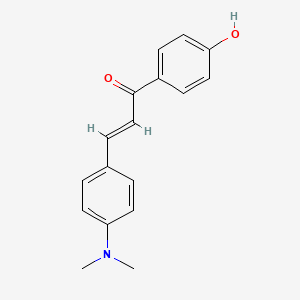

![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
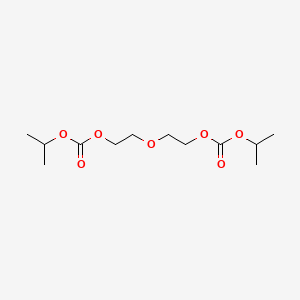
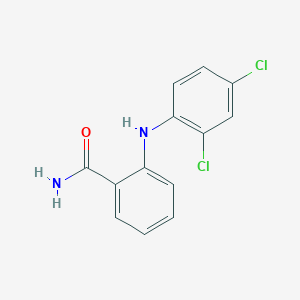

![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
